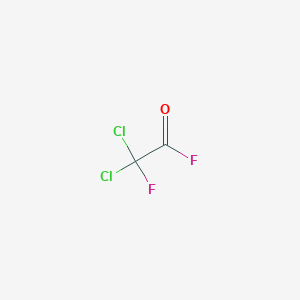
Acetyl fluoride, dichlorofluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl fluoride, dichlorofluoro- is a chemical compound with the molecular formula C2Cl2F2O. It is an acyl fluoride, which means it contains a carbonyl group (C=O) bonded to a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Acetyl fluoride, dichlorofluoro- can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen fluoride. The reaction proceeds as follows:
(CH3CO)2O+HF→CH3COF+CH3COOH
In this reaction, acetic anhydride reacts with hydrogen fluoride to produce acetyl fluoride and acetic acid as a byproduct .
Industrial Production Methods
Industrial production of acetyl fluoride, dichlorofluoro- typically involves the use of thionyl fluoride (SOF2) as a reagent. Thionyl fluoride is generated ex situ and used to produce acyl fluorides under mild conditions and short reaction times . This method is efficient and yields high purity products.
化学反应分析
Types of Reactions
Acetyl fluoride, dichlorofluoro- undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the fluorine atom with a nucleophile.
Hydrolysis: In the presence of water, acetyl fluoride, dichlorofluoro- hydrolyzes to form acetic acid and hydrogen fluoride.
Acylation: It can act as an acylating agent in the presence of a catalyst, such as aluminum chloride, to introduce an acyl group into an aromatic ring.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alcohols, amines, and thiols. The reaction typically occurs under mild conditions.
Hydrolysis: This reaction requires water and can occur at room temperature.
Acylation: The reaction with aromatic compounds requires a catalyst like aluminum chloride and is typically carried out at low temperatures.
Major Products Formed
Nucleophilic substitution: Produces substituted acetyl derivatives.
Hydrolysis: Produces acetic acid and hydrogen fluoride.
Acylation: Produces acylated aromatic compounds.
科学研究应用
Acetyl fluoride, dichlorofluoro- has several applications in scientific research:
作用机制
The mechanism of action of acetyl fluoride, dichlorofluoro- involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include various functional groups, such as hydroxyl, amino, and thiol groups. The pathways involved in its reactions include nucleophilic substitution and electrophilic aromatic substitution .
相似化合物的比较
Similar Compounds
Acetyl chloride (CH3COCl): Similar to acetyl fluoride, dichlorofluoro-, but contains a chlorine atom instead of fluorine.
Acetyl bromide (CH3COBr): Contains a bromine atom instead of fluorine.
Acetyl iodide (CH3COI): Contains an iodine atom instead of fluorine.
Uniqueness
Acetyl fluoride, dichlorofluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability compared to other acyl halides. The fluorine atom increases the compound’s electrophilicity, making it a more reactive acylating agent .
属性
IUPAC Name |
2,2-dichloro-2-fluoroacetyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F2O/c3-2(4,6)1(5)7 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONVTWPKQZAXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451174 |
Source


|
| Record name | Acetyl fluoride, dichlorofluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-18-7 |
Source


|
| Record name | Acetyl fluoride, dichlorofluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
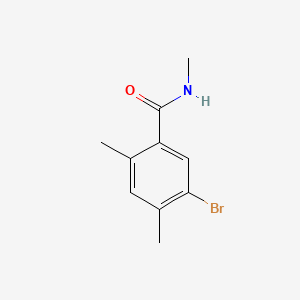
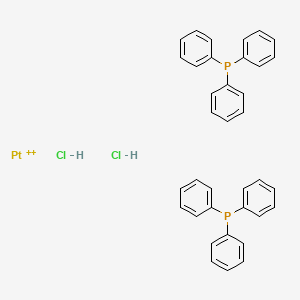
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
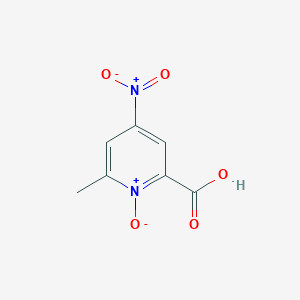
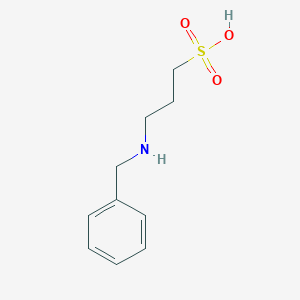

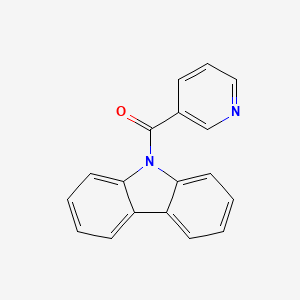
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)
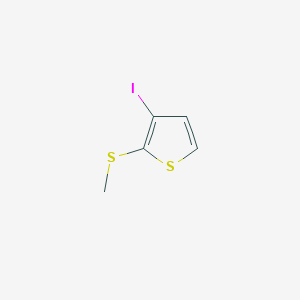
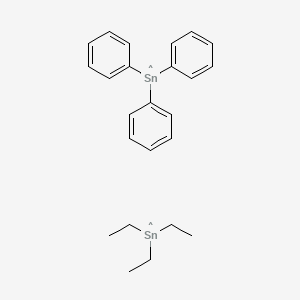

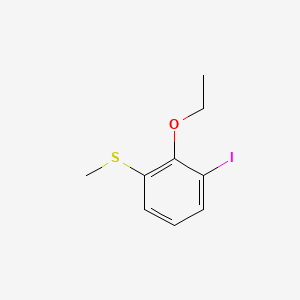

![Bicyclo[3.2.0]heptane-2,6-dione](/img/structure/B14760048.png)
